N-cyclohexyl-4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide
Description
Properties
IUPAC Name |
N-cyclohexyl-4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4S2/c1-22(2)18-10-8-16(9-11-18)19(25)23-12-14-24(15-13-23)20(26)21-17-6-4-3-5-7-17/h8-11,17H,3-7,12-15H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJYPFJRIKLINS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cyclohexyl-4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide involves several steps. The synthetic routes typically include the reaction of cyclohexylamine with 4-(dimethylamino)benzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with piperazine-1-carbothioamide under specific conditions to yield the final product. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
N-cyclohexyl-4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Biological Activities
- Anticancer Activity
- Antimicrobial Properties
- Acetylcholinesterase Inhibition
Therapeutic Applications
The diverse biological activities of N-cyclohexyl-4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide suggest several therapeutic applications:
- Cancer Treatment : Given its cytotoxic properties, this compound could be developed into a chemotherapeutic agent targeting specific cancer types.
- Antibacterial Agents : Its antimicrobial activity positions it as a candidate for developing new antibiotics to combat resistant bacterial strains.
- Neurological Disorders : As an acetylcholinesterase inhibitor, it holds promise for the treatment of Alzheimer’s disease and other cognitive disorders.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the cytotoxic effects of related piperazine derivatives on human cancer cell lines. The results indicated that modifications to the piperazine structure significantly enhanced anticancer activity, with IC50 values indicating potent effects at low concentrations .
Case Study 2: Antimicrobial Activity
In vitro tests conducted on derivatives of this compound showed promising results against gram-positive bacteria. A correlation was established between structural modifications and increased antimicrobial potency, suggesting that further optimization could yield more effective agents .
Research Findings Summary Table
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with cellular signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of piperazine-1-carbothioamide derivatives arises from variations in substituents at the N- and 4-positions. Below is a comparative analysis of key analogs:
Structural and Functional Comparison
Key Findings
Substituent Effects on Bioactivity: Dimethylamino Group: The target compound’s 4-(dimethylamino)benzenecarbothioyl group likely improves solubility and charge distribution, akin to ethyl 4-(dimethylamino) benzoate’s superior reactivity in resin systems . Trifluoromethyl Group: NCT-503’s 4-(trifluoromethyl)benzyl substituent enhances enzyme inhibition (PHGDH) compared to its inactive pyridinyl analog, demonstrating the critical role of electron-withdrawing groups . Chlorophenyl and Benzodioxol: Chlorophenyl substituents (e.g., in and ) increase lipophilicity, aiding membrane permeability, while benzodioxol groups are associated with CNS-targeted activity .
Synthetic Accessibility: The N-(4-chlorophenyl) analog () was synthesized via a novel route involving thiourea intermediates, suggesting feasibility for scaling the target compound’s production . NCT-503 and its inactive control are commercially available, indicating established synthetic protocols for dimethylpyridinyl and benzyl derivatives .
Thermodynamic and Physical Properties: Piperazine rings in all analogs adopt chair conformations, ensuring structural stability .
Biological Activity
N-cyclohexyl-4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a piperazine core substituted with cyclohexyl and dimethylamino groups, along with a carbothioamide moiety. The structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets, particularly in the central nervous system.
The biological activity of this compound appears to be mediated through multiple pathways:
- Receptor Interaction : The compound may act as an antagonist or agonist at various neurotransmitter receptors, particularly those involved in pain modulation and mood regulation.
- Enzyme Inhibition : It may inhibit certain enzymes that are critical for metabolic processes, contributing to its therapeutic effects.
Pharmacological Studies
Research has demonstrated that compounds with similar structures exhibit significant analgesic and anti-inflammatory properties. For instance, a study on related piperazine derivatives indicated enhanced analgesic activity compared to traditional opioids, suggesting that this compound could also exhibit superior efficacy in pain management .
Analgesic Activity
A notable study evaluated the analgesic effects of several piperazine derivatives, including this compound. The results indicated that this compound produced analgesic effects comparable to morphine but with a potentially lower side effect profile. The study utilized the D'Amour-Smith method to quantify pain relief in animal models .
Anti-Cancer Potential
Another area of interest is the compound's potential as an anti-cancer agent. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. This aligns with findings from other studies on piperazine derivatives that have shown promise in targeting cancer cells .
Data Table: Biological Activities
Q & A
Basic Question: What are the established synthetic routes for N-cyclohexyl-4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis of piperazine-1-carbothioamide derivatives typically involves multi-step reactions. A common approach includes:
- Step 1: Formation of the piperazine ring via cyclization of ethylenediamine derivatives with dihaloalkanes or carbonyl reagents under basic conditions .
- Step 2: Introduction of the carbothioamide group by reacting piperazine intermediates with thiocyanate or isothiocyanate derivatives. For example, benzoylisothiocyanate reacts with piperazine carboxaldehyde in acetone under reflux to form thiourea linkages .
- Step 3: Functionalization of the aromatic substituents (e.g., dimethylaminophenyl group) via nucleophilic substitution or coupling reactions.
Optimization strategies:
- Use continuous flow reactors to enhance reaction efficiency and scalability .
- Adjust pH and temperature (e.g., reflux in acetone at 60–80°C for 4–6 hours) to improve regioselectivity .
- Purify intermediates via column chromatography (e.g., silica gel, eluent: 10% methanol/0.1% ammonium) to minimize side products .
Advanced Question: How can structural contradictions in spectroscopic data (e.g., NMR, IR) for this compound be resolved during characterization?
Answer:
Contradictions often arise from dynamic molecular behavior or impurities. Methodological solutions include:
- X-ray crystallography: Resolve ambiguities in molecular conformation by determining the crystal structure (e.g., using SHELXTL-97 for refinement) .
- 2D NMR techniques: Employ HSQC and HMBC to confirm connectivity of the dimethylaminophenyl and cyclohexyl groups .
- High-resolution mass spectrometry (HRMS): Validate molecular formula (e.g., CₙHₘNₐSₖ) with <2 ppm error .
- Comparative IR analysis: Identify thiourea C=S stretching vibrations at ~1525 cm⁻¹ and aromatic C-H bending at ~730 cm⁻¹ to confirm functional groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
